molecular formula C13H15N3O3 B2500430 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide CAS No. 888414-01-5

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide

Cat. No. B2500430
M. Wt: 261.281
InChI Key: AVFJVONTLPEUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide is a compound that falls within the class of heterocyclic compounds, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss closely related compounds with similar structural features, such as the 1,3,4-oxadiazole ring and methoxyphenyl group, which are indicative of the compound's potential biological relevance.

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with various phenyl/aryl/aralkyl/heterocyclic organic acids, which are converted into corresponding esters, followed by hydrazides, and then 5-substituted-1,3,4-oxadiazol-2-thiols. The final target compounds are synthesized by reacting these thiols with a bromoacetamide derivative in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) . This method suggests a possible pathway for the synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, following a similar synthetic strategy.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and mass spectrometry. These techniques provide detailed information about the molecular framework and the presence of specific functional groups within the compounds .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions other than the synthesis of the compounds. However, the use of DMF and NaH in the synthesis suggests that the reactions likely involve nucleophilic substitution and deprotonation steps . These reactions are crucial for the formation of the 1,3,4-oxadiazole ring and the final amide linkage in the target compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide are not directly reported in the provided papers, the properties of similar compounds can be inferred. The presence of the 1,3,4-oxadiazole ring and methoxyphenyl group suggests that the compound may exhibit moderate polarity, potential for hydrogen bonding, and certain solubility characteristics in organic solvents like DMF . These properties are important for the biological activity and pharmacokinetic profile of the compound.

Biological Activity

The related compounds synthesized in the studies were screened for biological activity against enzymes such as lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). They showed moderate to good inhibitory activities, which suggests that N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide may also possess similar biological properties . This potential for enzyme inhibition could be relevant for therapeutic applications in diseases where these enzymes are implicated.

Scientific Research Applications

Pharmacological Research

Synthesis and Evaluation as Serotonin Antagonists : Liao et al. (2000) described the synthesis of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides derivatives, aiming at the development of potent and selective 5-HT(1B/1D) antagonists. This research showcases the molecular design efforts targeting receptor affinity and functional activity in vitro, contributing to the structure-activity relationship (SAR) knowledge base of serotonin receptor antagonists Liao et al., 2000.

Anticancer Activity : Yakantham et al. (2019) synthesized and tested a series of derivatives for their anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). The compounds demonstrated good to moderate activity, highlighting the potential of 1,3,4-oxadiazole derivatives in anticancer drug design Yakantham et al., 2019.

Material Science

Corrosion Inhibition : Bouklah et al. (2006) and Bentiss et al. (2002) explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid media. These studies provide insights into the thermodynamic properties and adsorption behaviors of oxadiazole molecules on metal surfaces, indicating high efficiency in corrosion protection Bouklah et al., 2006; Bentiss et al., 2002.

Chemical Synthesis and Characterization

Synthetic Methodologies : Taha et al. (2014) described the synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide, highlighting a step-wise approach starting from 2-methoxybenzohydrazide. This research contributes to the synthetic chemistry field by providing a methodological basis for producing oxadiazole derivatives Taha et al., 2014.

Safety And Hazards

The safety and hazards associated with this compound are not known due to the lack of available literature .

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8(2)11(17)14-13-16-15-12(19-13)9-6-4-5-7-10(9)18-3/h4-8H,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFJVONTLPEUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.